Ethyl(3-methylhexan-2-yl)amine

Catalog No.
S13798903
CAS No.
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(3-methylhexan-2-yl)amine

Product Name

Ethyl(3-methylhexan-2-yl)amine

IUPAC Name

N-ethyl-3-methylhexan-2-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-5-7-8(3)9(4)10-6-2/h8-10H,5-7H2,1-4H3

InChI Key

LYDYDXSIASJTLD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)NCC

Ethyl(3-methylhexan-2-yl)amine is a secondary amine characterized by its unique structure, which includes an ethyl group attached to a 3-methylhexan-2-yl moiety. This compound has gained attention due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research. Its molecular formula is C9H19NC_9H_{19}N, and it features a chiral center, contributing to its stereochemical properties.

  • Oxidation: The amino group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form simpler amines or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can undergo nucleophilic substitution reactions, where it replaces other functional groups, often facilitated by alkyl halides or acyl chlorides.

Research into the biological activity of Ethyl(3-methylhexan-2-yl)amine suggests that it may interact with various biological molecules and pathways. Its chiral nature allows it to fit into specific enzyme active sites or receptor binding sites, potentially influencing biochemical processes. While detailed studies on its pharmacological properties are still ongoing, preliminary investigations indicate potential therapeutic applications.

The synthesis of Ethyl(3-methylhexan-2-yl)amine typically involves the following methods:

  • Alkylation: A common laboratory method involves the reaction of 3-methylhexan-2-amine with ethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction forms the desired amine through nucleophilic substitution.
  • Industrial Production: Large-scale synthesis often employs continuous flow reactors for optimized yield and purity. The process is designed to minimize by-products while maintaining consistent reaction conditions.

Ethyl(3-methylhexan-2-yl)amine has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
  • Biological Research: The compound is studied for its potential interactions with biological systems, which could lead to new therapeutic agents.
  • Industrial Uses: It is utilized in the production of specialty chemicals and materials, contributing to various manufacturing processes.

Studies on Ethyl(3-methylhexan-2-yl)amine have indicated that it may interact with specific molecular targets such as enzymes and receptors. These interactions can modulate biological activities, although comprehensive studies are still required to elucidate the exact mechanisms involved. The compound's chirality plays a significant role in determining its interaction specificity and efficacy.

Several compounds share structural similarities with Ethyl(3-methylhexan-2-yl)amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(2S)-3-Ethyl-2-methylhexan-1-amineEnantiomer of Ethyl(3-methylhexan-2-yl)amineDifferent biological activity due to stereochemistry
3-Ethyl-2-methylhexan-1-amineNon-chiral version lacking specific stereochemistryLacks specific chiral properties
2-Methylhexan-1-amineRelated compound without the ethyl substituentSimpler structure affecting reactivity

Uniqueness

Ethyl(3-methylhexan-2-yl)amine stands out due to its chiral center, which significantly influences its reactivity and interaction with biological molecules compared to its non-chiral counterparts. This chirality can lead to different pharmacological effects and reactivity patterns, making it a unique compound within its class.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

143.167399674 g/mol

Monoisotopic Mass

143.167399674 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types